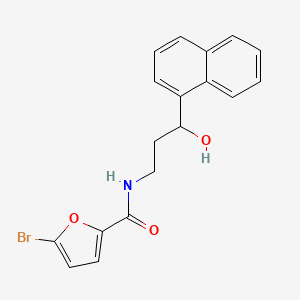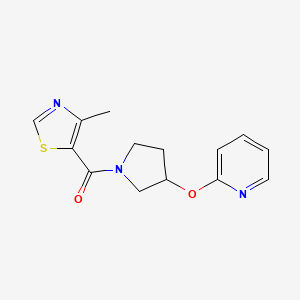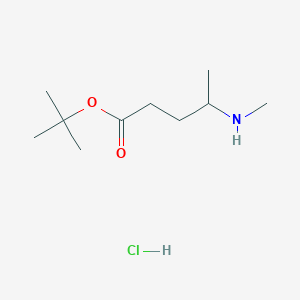![molecular formula C13H15ClN2O4 B2610514 Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate CAS No. 103975-94-6](/img/structure/B2610514.png)
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is defined by its molecular formula, C13H15ClN2O4 . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or use a molecular modeling software .Chemical Reactions Analysis
The specific chemical reactions involving Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridyl group and a malonate ester, makes it a versatile intermediate for constructing complex molecules that could interact with biological targets .
Agriculture
As an agrochemical intermediate, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate may be used in the synthesis of pesticides or herbicides. Its chloropyridyl moiety is particularly of interest for developing compounds that can disrupt the growth of weeds or pests without harming crops .
Material Science
In material science, researchers might investigate the compound’s properties for the development of novel materials. For example, its incorporation into polymers could potentially lead to materials with enhanced durability or specific interaction with light or heat .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .
Biochemistry
In biochemistry, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate might be used as a reagent to study enzyme-catalyzed reactions where similar structures are involved. It could serve as a substrate analog to probe the mechanism of enzymes that interact with pyridine-based molecules .
Pharmacology
Pharmacologically, the compound could be of interest in drug discovery programs. Its potential to modulate biological pathways by interacting with receptors or enzymes makes it a candidate for the development of new therapeutic agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be essential to advance its applications in this field .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

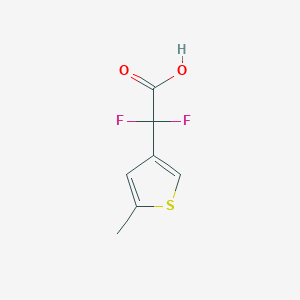
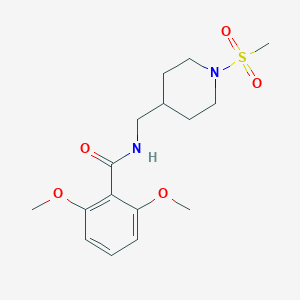
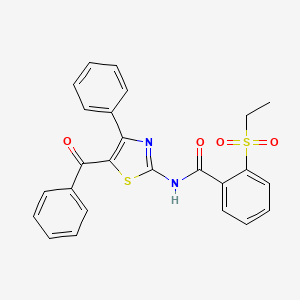
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

